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Compound of Interest

Compound Name: Atopaxar hydrobromide

Cat. No.: B8023607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for atopaxar
hydrobromide (formerly E5555), a potent, orally active, and reversible antagonist of the

protease-activated receptor-1 (PAR-1). The information presented herein is collated from

publicly available scientific literature and is intended to serve as a detailed resource for

professionals in the field of drug development and cardiovascular research.

Core Mechanism of Action
Atopaxar selectively targets the PAR-1 receptor, the primary thrombin receptor on human

platelets. Thrombin, the most potent activator of platelets, cleaves the N-terminus of the PAR-1

receptor. This cleavage exposes a new N-terminal sequence that acts as a "tethered ligand,"

binding intramolecularly to the receptor's second extracellular loop. This event triggers G-

protein-coupled signaling cascades, leading to platelet shape change, degranulation, and

aggregation, which are critical steps in thrombus formation.[1][2]

Atopaxar functions as a non-competitive antagonist, binding to PAR-1 at or near the tethered

ligand binding site.[3][4] This binding allosterically prevents the conformational changes

required for receptor activation, thereby inhibiting thrombin-mediated platelet signaling and

subsequent aggregation.[1] A key characteristic of atopaxar is its reversibility, which allows for a

more controlled antiplatelet effect compared to irreversible inhibitors.[5][6]
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Caption: Atopaxar's mechanism of action on the PAR-1 signaling pathway.

Pharmacodynamic Profile
The pharmacodynamic properties of atopaxar have been characterized through a series of in

vitro and ex vivo studies assessing its ability to inhibit platelet aggregation.

In Vitro Platelet Inhibition
Atopaxar demonstrates potent and selective inhibition of PAR-1 mediated platelet aggregation.

Its effect is highly specific to the thrombin pathway, with minimal impact on platelet activation

induced by other agonists like ADP or collagen.[1][7]

Table 1: In Vitro Inhibitory Activity of Atopaxar
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Assay Target/Agonist Endpoint Result Citation

Radioligand

Binding Assay

PAR-1 on human

platelet

membranes

IC₅₀
19 nM (0.019

µM)
[5]

Platelet

Aggregation

Thrombin

Receptor-

Activating

Peptide (TRAP)

IC₅₀ 64 nM [7]

Platelet

Aggregation
ADP

% Inhibition (at

20-100 ng/mL)
10-15% [1][7]

Platelet

Aggregation
Collagen

% Inhibition (at

20-100 ng/mL)
10-15% [1][7]

Experimental Protocol: In Vitro Platelet Aggregation
Assay
Objective: To determine the concentration-dependent inhibitory effect of atopaxar on platelet

aggregation induced by various agonists.

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human

donors into citrate-containing tubes. PRP is obtained by centrifugation at a low speed (e.g.,

200 x g for 10 minutes) to pellet red and white blood cells.

Incubation: Aliquots of PRP are incubated with escalating concentrations of atopaxar
hydrobromide or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

Agonist-Induced Aggregation: Platelet aggregation is initiated by adding a specific agonist,

such as Thrombin Receptor-Activating Peptide (TRAP), ADP, or collagen, to the PRP

samples in an aggregometer cuvette.

Measurement: Light transmission aggregometry is used to measure the change in light

transmittance through the PRP suspension as platelets aggregate. The maximum

aggregation percentage is recorded over a set time (e.g., 5-10 minutes).
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Data Analysis: The percentage inhibition of aggregation at each atopaxar concentration is

calculated relative to the vehicle control. The IC₅₀ value, the concentration of atopaxar that

produces 50% inhibition, is determined by non-linear regression analysis of the

concentration-response curve.

Preclinical Efficacy in Animal Models
The antithrombotic efficacy of atopaxar has been evaluated in various animal models,

demonstrating its potential to prevent thrombosis without significantly impacting hemostasis.

In Vivo Antithrombotic Activity
Preclinical studies in guinea pigs and rats have established the in vivo efficacy of atopaxar in

preventing arterial thrombosis and neointimal hyperplasia.

Table 2: Efficacy of Atopaxar in Preclinical Animal Models

Animal Model Species
Atopaxar Dose
(Oral)

Key Finding Citation

Photochemically-

Induced

Thrombosis (PIT)

Guinea Pig 30 mg/kg

1.8-fold

prolongation in

time to occlusion

[5]

Photochemically-

Induced

Thrombosis (PIT)

Guinea Pig 100 mg/kg

2.4-fold

prolongation in

time to occlusion

[5]

Bleeding Time

Assay
Guinea Pig

Up to 1000

mg/kg

No significant

prolongation of

bleeding time

[5]

Balloon Injury

Model
Rat Not Specified

Inhibited

neointimal

hyperplasia

[3]

Intracranial

Bleeding Model
Rabbit Not Specified

Prevented

associated

vascular spasm

[1][7]
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Experimental Protocol: Photochemically-Induced
Thrombosis (PIT) Model
Objective: To assess the in vivo antithrombotic effect of orally administered atopaxar in a model

of arterial thrombosis.

Animal Preparation: Guinea pigs are anesthetized. The femoral artery is surgically exposed

and isolated. A Doppler flow probe is placed around the artery to monitor blood flow

continuously.

Drug Administration: Animals are randomly assigned to receive either vehicle control or

atopaxar hydrobromide at various doses (e.g., 30, 100 mg/kg) via oral gavage at a

predetermined time before the thrombotic challenge.

Induction of Thrombosis: A photosensitive dye (e.g., Rose Bengal) is administered

intravenously. A specific segment of the exposed femoral artery is then irradiated with a

green light laser. The light activates the dye, causing localized endothelial damage and

initiating thrombus formation.

Endpoint Measurement: The primary endpoint is the time to complete occlusion of the artery,

as determined by the cessation of blood flow measured by the Doppler probe.

Data Analysis: The time to occlusion for each animal in the atopaxar-treated groups is

compared to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to

determine if the prolongation of occlusion time is statistically significant.
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Caption: Experimental workflow for the photochemically-induced thrombosis (PIT) model.

Pharmacokinetic Profile
Preclinical pharmacokinetic studies have characterized atopaxar as an orally available

compound with a relatively rapid onset and a long half-life, suitable for once-daily dosing.

Table 3: Summary of Preclinical Pharmacokinetic Parameters for Atopaxar
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Parameter Description Value Citation

Onset of Action

Time to achieve

significant platelet

inhibition

~3.5 hours [1][7]

Half-life (t½)

Time for plasma

concentration to

reduce by half

~23 hours [1][7]

Metabolism
Primary metabolic

pathway

Hepatic Cytochrome

P450 (CYP3A4)
[7]

Elimination
Primary route of

excretion
Feces [7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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